![molecular formula C20H23FN2O5S B3566104 1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B3566104.png)
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide
Overview
Description
Preparation Methods
The synthesis of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the use of piperidine derivatives, which are synthesized through intra- and intermolecular reactions . The sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides as reagents.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)sulfonyl-N-(2-furylmethyl)piperidine-4-carboxamide: This compound has a furylmethyl group instead of a fluorophenyl group, which may alter its chemical properties and biological activities.
1-(2,5-Dimethoxyphenyl)sulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide: The presence of a chlorophenyl group instead of a fluorophenyl group can affect the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-15-7-8-18(28-2)19(13-15)29(25,26)23-11-9-14(10-12-23)20(24)22-17-6-4-3-5-16(17)21/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESRLIATNHVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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